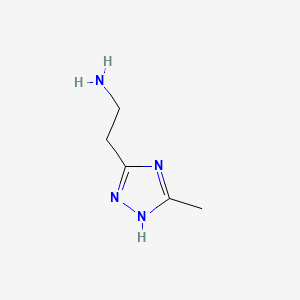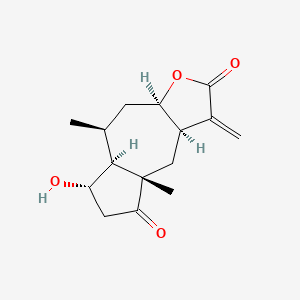![molecular formula C18H22N2O2 B1203630 2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol](/img/structure/B1203630.png)
2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[(2-hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol is an aralkylamine.
Scientific Research Applications
Crystal Structure Elucidation
- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound structurally related to the queried chemical, has been studied for its crystal structure, providing insights into its molecular arrangement and interactions (Lee et al., 2017).
Biological Relevance and Derivative Analysis
- Phenol derivatives isolated from Stereum hirsutum exhibit structural and spectroscopic characteristics, demonstrating the biological relevance and diversity of phenol-based compounds (Duan et al., 2015).
Spectroscopic and Theoretical Investigations
- Alkylaminophenol compounds have been subjected to comprehensive spectroscopic and theoretical studies, revealing their electronic, structural, and vibrational properties, which are significant for understanding the fundamental aspects of similar phenolic compounds (Ulaş, 2021).
Chemosensor Development
- Research into the development of chemosensors incorporating phenol hydroxyl and oxadiazole groups suggests potential applications in detecting specific ions or molecules, underscoring the versatility of phenol-based structures in sensor technology (Ma et al., 2013).
Schiff Base Synthesis and Characterization
- Schiff-base complexes derived from phenolic compounds have been synthesized and characterized, emphasizing the significance of phenol-based structures in forming complex and stable molecular arrangements (Tunç et al., 2009).
Pharmacological and Corrosion Inhibition Applications
- Phenolic compounds have also been evaluated for their pharmacological properties and as corrosion inhibitors, indicating the practical applications of these compounds in medicinal chemistry and industrial processes (Ren et al., 2011; Boughoues et al., 2020).
properties
Product Name |
2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H22N2O2/c21-17-8-3-1-6-15(17)12-19-10-5-11-20(14-19)13-16-7-2-4-9-18(16)22/h1-4,6-9,21-22H,5,10-14H2 |
InChI Key |
DTQFEZKWSNPMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN(C1)CC2=CC=CC=C2O)CC3=CC=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



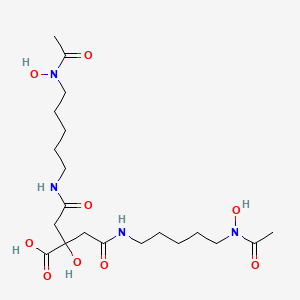
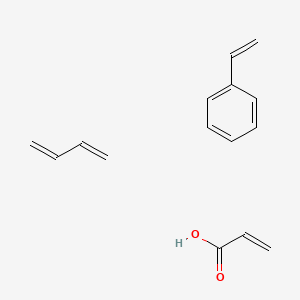
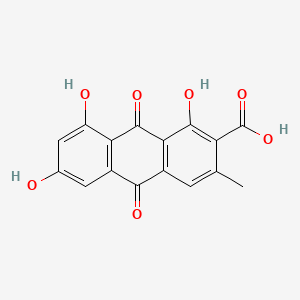
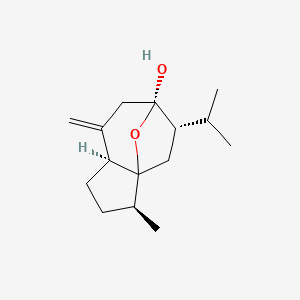
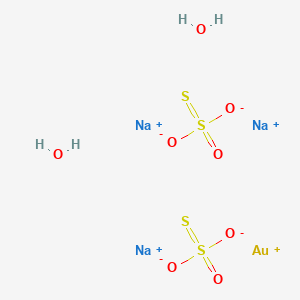



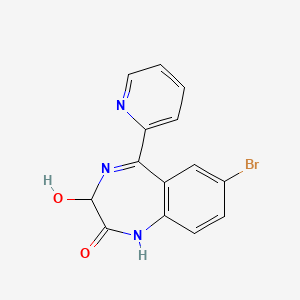


![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)
